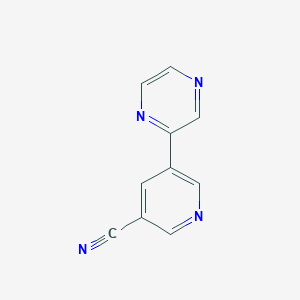

5-(Pyrazin-2-yl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-25-9 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-pyrazin-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H6N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H |

InChI Key |

GGZMGBBIIYTMRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Pyrazin 2 Yl Nicotinonitrile and Congeneric Derivatives

Retrosynthetic Analysis of the 5-(Pyrazin-2-yl)nicotinonitrile Framework

The synthesis of the target molecule, this compound, can be approached through a retrosynthetic analysis that disconnects the molecule at key bonds to reveal simpler, more readily available starting materials. The primary disconnection is at the C-C bond between the pyridine (B92270) and pyrazine (B50134) rings. This suggests a cross-coupling reaction as a key final step, where a pyrazinyl nucleophile or electrophile is coupled with a functionalized nicotinonitrile derivative.

Further disconnection of the nicotinonitrile core points towards several synthetic strategies. One approach involves the construction of the pyridine ring itself through condensation reactions of acyclic precursors. Another strategy utilizes a pre-existing cyanopyridine and introduces the necessary functional groups for the subsequent coupling reaction. The pyrazine moiety can be envisioned as being derived from a halopyrazine or a pyrazinylboronic acid derivative, depending on the chosen cross-coupling strategy.

Conventional Approaches to Nicotinonitrile Core Construction

The nicotinonitrile scaffold is a common structural motif in medicinal and materials chemistry, and various methods have been developed for its synthesis.

Multi-Component Condensation Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines. taylorfrancis.comacsgcipr.orgrsc.orgrsc.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, often with the formation of multiple bonds in a single operation. taylorfrancis.comacsgcipr.orgrsc.orgrsc.org

A prominent example is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). taylorfrancis.comacsgcipr.org While the classic Hantzsch synthesis yields dihydropyridines that require subsequent oxidation, modern modifications can directly afford the aromatic pyridine ring. acsgcipr.org Another versatile MCR is the Guareschi-Thorpe reaction, which utilizes a cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia to construct the pyridone ring, which can be further functionalized to the desired nicotinonitrile. acsgcipr.org

The general scheme for a multi-component synthesis of a substituted pyridine can be represented as follows:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| Aldehyde | β-Ketoester | Ammonia Source | Heat, Acid/Base | Dihydropyridine/Pyridine |

| Cyanoacetamide | 1,3-Dicarbonyl | Ammonia | Base | Pyridone |

These MCRs are highly adaptable, and the choice of starting materials allows for the introduction of various substituents onto the pyridine ring, which can be crucial for the subsequent coupling step to form the final product. rsc.orgnih.gov

Cycloaddition and Annulation Strategies in Nicotinonitrile Synthesis

Cycloaddition reactions provide another powerful tool for the construction of the pyridine ring. nih.govmostwiedzy.plnih.govyoutube.com These reactions involve the combination of a diene and a dienophile to form a six-membered ring. For the synthesis of nicotinonitriles, this can involve the [4+2] cycloaddition (Diels-Alder reaction) of a suitably substituted 1,3-diene with a dienophile containing a nitrile group. The resulting cycloadduct can then be aromatized to the pyridine ring.

Annulation strategies involve the formation of a new ring onto a pre-existing one. In the context of nicotinonitrile synthesis, this could involve the reaction of a functionalized enamine with an α,β-unsaturated nitrile, leading to the formation of the pyridine ring.

Utility of Cyanopyridines as Precursors

An alternative to constructing the pyridine ring from scratch is to start with a commercially available or readily synthesized cyanopyridine. chemicalbook.comresearchgate.netchemicalbook.comgoogle.com Nicotinonitrile (3-cyanopyridine) itself is a readily available starting material. chemicalbook.comorgsyn.org The challenge then becomes the introduction of a suitable functional group at the 5-position that allows for the subsequent cross-coupling reaction. This can be achieved through various electrophilic or nucleophilic aromatic substitution reactions. For instance, halogenation of the nicotinonitrile ring can introduce a bromine or iodine atom at the desired position, setting the stage for a Suzuki or Heck coupling.

Integration of the Pyrazine Moiety

With a functionalized nicotinonitrile in hand, the final key step is the introduction of the pyrazine ring. Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Pyrazine Introduction

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. rsc.orgnih.govmdpi.comthieme-connect.comrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronate ester) with a halide or triflate. rsc.orgnih.govmdpi.comthieme-connect.comrsc.org In the context of synthesizing this compound, this would typically involve the reaction of a 5-halonicotinonitrile with a pyrazin-2-ylboronic acid or its ester. mdpi.com The reaction is generally tolerant of a wide range of functional groups and often proceeds with high yields and selectivity. rsc.orgnih.govmdpi.com

A general representation of the Suzuki coupling is as follows:

| Nicotinonitrile Derivative | Pyrazine Derivative | Catalyst | Base | Product |

| 5-Halonicotinonitrile | Pyrazin-2-ylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | This compound |

Heck Reaction: The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an aryl or vinyl halide and an alkene. researchgate.netchim.itorganic-chemistry.orgwikipedia.orgthieme-connect.de While less common for the direct coupling of two heteroaryl rings, variations of the Heck reaction can be employed. wikipedia.org For instance, a 5-halonicotinonitrile could potentially be coupled with a vinylpyrazine, followed by a subsequent isomerization or reduction step to afford the desired product. The amino-Heck reaction is a variation where a nitrogen-carbon bond is formed. wikipedia.org

The choice between Suzuki and Heck coupling often depends on the availability of the starting materials and the desired reaction conditions. The Suzuki coupling is often preferred due to the stability and low toxicity of the boronic acid reagents. rsc.orgnih.gov

Direct Functionalization of Pre-Existing Nicotinonitrile Scaffolds with Pyrazine Intermediates

One of the most direct approaches to this compound involves the coupling of a pre-functionalized nicotinonitrile ring with a suitable pyrazine-containing intermediate. This strategy often employs transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.

A common method involves the reaction of a halogenated nicotinonitrile, such as 5-bromonicotinonitrile, with a pyrazinylboronic acid or its ester equivalent under Suzuki-Miyaura coupling conditions. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. The choice of solvent, ligand, and base is critical for optimizing the reaction yield and minimizing side products.

Another powerful technique is the Stille coupling, which utilizes an organotin reagent, such as 2-(tributylstannyl)pyrazine, in conjunction with a halogenated nicotinonitrile. This method also relies on a palladium catalyst and offers a complementary approach to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.

The direct arylation of nicotinonitrile with a pyrazine derivative represents a more atom-economical approach, as it avoids the pre-functionalization of one of the coupling partners. This transformation is typically achieved using a palladium catalyst in the presence of an oxidant and a suitable directing group on the nicotinonitrile scaffold to ensure regioselectivity.

Table 1: Comparison of Direct Functionalization Methods

| Coupling Reaction | Pyrazine Reagent | Nicotinonitrile Reagent | Catalyst System | Typical Conditions |

| Suzuki-Miyaura | Pyrazinylboronic acid | 5-Halonicotinonitrile | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Anhydrous solvent (e.g., Toluene, Dioxane), Heat |

| Stille | 2-(Tributylstannyl)pyrazine | 5-Halonicotinonitrile | Pd(PPh₃)₄ | Anhydrous solvent (e.g., Toluene), Heat |

| Direct Arylation | Pyrazine | Nicotinonitrile | Pd(OAc)₂, Oxidant | High temperature, Directing group may be required |

Condensation and Cyclization Routes for Pyrazine Ring Formation

An alternative synthetic strategy involves the construction of the pyrazine ring onto a pre-existing pyridine nucleus. This approach often begins with a suitably functionalized nicotinonitrile derivative that can undergo condensation and subsequent cyclization reactions to form the desired bicyclic system.

A prevalent method starts with a 5-amino-6-substituted nicotinonitrile derivative. This intermediate can react with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, in the presence of an acid or base catalyst. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the aromatic pyrazine ring. The choice of oxidizing agent, which can range from air to chemical oxidants like manganese dioxide, is crucial for the success of this step.

Another versatile route involves the reaction of a diamine-substituted pyridine with an α-haloketone. The initial nucleophilic substitution is followed by an intramolecular cyclization and subsequent oxidation to furnish the pyrazin-2-yl)nicotinonitrile core. The specific reaction conditions, including solvent and temperature, can be tailored to optimize the yield and purity of the final product.

These condensation and cyclization strategies offer a high degree of flexibility, allowing for the introduction of various substituents on the pyrazine ring by selecting appropriately substituted starting materials.

Innovative Synthetic Techniques

Recent advancements in synthetic methodology have led to the development of more efficient, environmentally friendly, and selective techniques for the synthesis of this compound and its analogs.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov In the context of synthesizing pyrazinylnicotinonitriles, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov This technique is applicable to both cross-coupling reactions and condensation/cyclization routes. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster and more selective transformations. nih.govnih.gov For instance, Suzuki-Miyaura couplings that might require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor.

In line with the principles of green chemistry, solvent-free reaction conditions are increasingly being explored for the synthesis of heterocyclic compounds. rsc.org These methods not only reduce the environmental impact by eliminating the use of hazardous organic solvents but can also lead to improved reaction efficiency. rsc.org For example, the condensation of a substituted aminonicotinonitrile with a dicarbonyl compound can sometimes be carried out by simply grinding the reactants together, with or without a solid-supported catalyst. nih.gov This approach, known as mechanochemistry, can lead to high yields in a short amount of time. nih.gov The use of deep eutectic solvents (DES) as both a catalyst and a solvent medium is another green approach that has been successfully applied to the synthesis of related nicotinonitrile hybrids. nih.gov

The development of novel catalytic systems is at the forefront of improving the synthesis of complex molecules like this compound. Researchers are continually exploring new ligands for palladium-catalyzed cross-coupling reactions to enhance catalytic activity, stability, and selectivity. Furthermore, the use of magnetic nanoparticles as catalyst supports is gaining traction. rsc.org These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times, which is both economically and environmentally advantageous. rsc.org The application of biocatalysis, using enzymes to perform specific synthetic transformations, is also an emerging area that holds promise for the highly selective and green synthesis of these compounds.

Table 2: Innovative Synthetic Approaches

| Technique | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Increased yields, reduced side products, high efficiency. nih.govnih.gov |

| Solvent-Free/Green Chemistry | Elimination or reduction of organic solvents, mechanochemistry. rsc.orgnih.gov | Reduced environmental impact, potential for improved efficiency. rsc.org |

| Advanced Catalysis | Novel ligands, recoverable catalysts (e.g., magnetic nanoparticles). rsc.org | Enhanced efficiency, selectivity, and catalyst recyclability. rsc.org |

Chemical Reactivity and Derivatization Pathways of 5 Pyrazin 2 Yl Nicotinonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrazine (B50134) Rings

Electrophilic Aromatic Substitution (EAS) on nitrogen-containing heterocycles like pyridine and pyrazine is generally challenging. gcwgandhinagar.comyoutube.com The ring nitrogen atoms exert a strong electron-withdrawing effect, deactivating the aromatic system towards attack by electrophiles. uoanbar.edu.iq Furthermore, the basic nature of the nitrogen lone pairs leads to their reaction with acidic electrophilic reagents, forming positively charged pyridinium (B92312) or pyrazinium species. This further intensifies the deactivation of the rings. gcwgandhinagar.comslideshare.net

For 5-(Pyrazin-2-yl)nicotinonitrile, both heterocyclic rings are significantly deactivated.

Pyridine Ring: The pyridine ring is substituted with an electron-withdrawing pyrazinyl group and an electron-withdrawing cyano group (via its position on the nicotinonitrile core). This makes electrophilic substitution exceedingly difficult, requiring harsh reaction conditions. uoanbar.edu.iq If a reaction were to occur, the substitution would likely be directed to the C-4 or C-6 positions, away from the deactivating influence of the ring nitrogen and existing substituents.

Pyrazine Ring: The pyrazine ring, with its two nitrogen atoms, is even more electron-deficient than pyridine and thus less reactive towards electrophiles. slideshare.net The presence of the substituted pyridyl group further deactivates it.

Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction leads to the complete protonation of pyridine, which deactivates it and prevents the substitution from taking place. rsc.org A similar outcome is expected for this compound.

Nucleophilic Substitution Reactions at Reactive Centers of the Nicotinonitrile Core

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.com This reactivity is particularly pronounced at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen, where the electron density is lowest. uoanbar.edu.iq

For SNAr to occur on this compound, a good leaving group, such as a halogen, would need to be present on the nicotinonitrile core. For instance, a chloro or bromo substituent at the C-2 or C-6 position would be readily displaced by a variety of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions

| Position of Leaving Group (LG) | Nucleophile | Potential Product |

|---|---|---|

| C-2 or C-6 | Hydrazine (B178648) (NH₂NH₂) | 2-Hydrazinyl-5-(pyrazin-2-yl)nicotinonitrile |

| C-2 or C-6 | Alkoxides (RO⁻) | 2-Alkoxy-5-(pyrazin-2-yl)nicotinonitrile |

| C-2 or C-6 | Amines (RNH₂) | 2-(Alkylamino)-5-(pyrazin-2-yl)nicotinonitrile |

This pathway is a highly effective strategy for introducing diverse functional groups onto the pyridine ring, as demonstrated by the synthesis of various hydrazinyl-nicotinonitrile derivatives from their 2-chloro precursors. nih.gov

Transformations Involving the Nitrile (–CN) Functionality

The nitrile group is one of the most versatile functional groups in organic synthesis, and its presence on the this compound scaffold offers numerous opportunities for derivatization.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-(pyrazin-2-yl)nicotinic acid) or, under milder conditions, a carboxamide (5-(pyrazin-2-yl)nicotinamide).

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible linker and a basic center.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Cycloaddition Reactions: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Table 2: Derivatization via the Nitrile Group

| Reagent(s) | Transformation | Product Functional Group |

|---|---|---|

| H₃O⁺, heat | Hydrolysis | Carboxylic Acid (–COOH) |

| H₂O₂, base | Hydrolysis | Amide (–CONH₂) |

| 1. LiAlH₄, 2. H₂O | Reduction | Primary Amine (–CH₂NH₂) |

| NaN₃, NH₄Cl | Cycloaddition | Tetrazole |

These transformations allow for the introduction of a wide array of functionalities, significantly expanding the chemical space accessible from the parent compound.

Reactivity of the Pyrazine Nitrogen Atoms and C-H Bonds

The nitrogen atoms of the pyrazine ring are basic and can undergo reactions such as protonation and alkylation. youtube.comslideshare.net A key reaction is N-oxidation, typically using a peracid, to form a pyrazine N-oxide. This modification alters the electronic properties of the ring and can be used to direct subsequent substitution reactions. mdpi.com

In recent years, transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds in heterocycles. youtube.com This approach avoids the need for harsh conditions associated with classical EAS and offers high regioselectivity, often directed by a coordinating group within the molecule. researchgate.netrsc.orgnih.gov For this compound, the nitrogen atoms in both rings could serve as directing groups to functionalize adjacent C-H bonds.

Table 3: Potential C-H Activation Sites

| Ring | Position | Directing Group | Potential Reaction |

|---|---|---|---|

| Pyridine | C-4, C-6 | Pyridine Nitrogen | Arylation, Alkylation, Acylation |

This strategy represents a modern and efficient pathway to create complex derivatives by forming new carbon-carbon or carbon-heteroatom bonds directly on the heterocyclic core. chemrxiv.org

Exploiting Tautomeric Forms for Diverse Chemical Transformations

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. While this compound itself does not exhibit significant tautomerism, its derivatives can. For example, the introduction of a hydroxyl group onto the pyridine ring would lead to a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. nih.govchemtube3d.com

The pyridone tautomer often predominates because it benefits from the strength of a carbon-oxygen double bond and can still possess aromatic character through resonance contributors. chemtube3d.comyoutube.com This tautomeric equilibrium is crucial as the two forms exhibit different reactivity. The hydroxy form reacts as a phenol-like compound, while the pyridone form reacts as an amide. This dual reactivity can be exploited to achieve diverse chemical transformations. Similarly, introducing an amino group could lead to amino-imino tautomerism.

Hybridization Strategies: Fusion with Other Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. ias.ac.in Such "hybridization" strategies are common in medicinal chemistry to create rigid molecules with enhanced biological activity. beilstein-journals.orgresearchgate.net

The nitrile group, in combination with an adjacent atom on the pyridine ring, is a particularly useful anchor for building a new ring. For example, if the nitrile is first reduced to an amine, this new aminomethyl group can be cyclized with a new fragment. A more direct approach involves reacting a derivative, such as a 2-hydrazinyl-5-(pyrazin-2-yl)nicotinonitrile, with a 1,3-dicarbonyl compound to construct a fused pyrazolopyridine or pyrimidopyridine system. nih.gov

Table 4: Examples of Fused Heterocycle Synthesis

| Starting Moiety on Pyridine Ring | Reagent | Fused Ring System |

|---|---|---|

| 3-CN, 2-NHNH₂ | Acetylacetone (B45752) | Pyrazolo[3,4-b]pyridine |

| 3-CN, 2-NHNH₂ | Acetic Anhydride | Pyrazolo[3,4-b]pyridinone |

| 3-CN, 4-NH₂ | Formamide | Pyrimido[4,5-c]pyridine |

These strategies demonstrate the utility of this compound as a versatile building block for constructing novel, polycyclic heterocyclic compounds with potential applications in various fields of chemical science.

Advanced Computational and Theoretical Investigations of 5 Pyrazin 2 Yl Nicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is often employed to predict the properties of molecules due to its favorable balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule like 5-(Pyrazin-2-yl)nicotinonitrile, which consists of a pyrazine (B50134) ring linked to a nicotinonitrile (pyridine) ring, a key conformational aspect is the dihedral angle between the two aromatic rings.

A conformational analysis would involve rotating one ring relative to the other and calculating the energy at each step to identify the most stable (lowest energy) conformation. This analysis reveals whether the molecule prefers a planar or a twisted arrangement. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be obtained from DFT calculations, for example, at the B3LYP/6-311G(d,p) level of theory.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(pyrazine) | ~1.48 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C(pyridine)-C-C(pyrazine) | ~120° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The distribution of these orbitals across the molecular structure highlights the regions most likely to be involved in electron transfer processes.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors indicate varying electrostatic potentials: red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine and pyridine (B92270) rings, as well as the nitrile group, are expected to be electron-rich regions (red). The hydrogen atoms and parts of the carbon framework would likely be electron-poor (blue). This analysis helps in understanding intermolecular interactions and predicting sites of reactivity.

Molecular Reactivity Descriptors and Fukui Function Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω).

The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This analysis provides a more detailed picture of reactivity at the atomic level than the EPS map alone.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, this could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption peaks in the IR spectrum. These are often scaled by a factor to improve agreement with experimental results. Key vibrations would include the C≡N stretch of the nitrile group and the various C-H and C-N stretching and bending modes of the aromatic rings.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This provides insight into the molecule's color and electronic behavior.

Tautomerism and Isomerism Energetics and Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While significant tautomerism is not immediately obvious for the ground state of this compound, computational analysis could explore the relative energies of potential, less common tautomers or protonated forms. By calculating the energies of different isomers, it is possible to predict their relative stabilities and the equilibrium constant between them. This is crucial for understanding which form of the molecule will predominate under various conditions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules, providing insights into their conformational preferences over time. nih.gov For a molecule like this compound, MD simulations can reveal the energetically favorable arrangements of its constituent rings and the rotational barriers between them.

The conformational landscape of this compound is primarily defined by the dihedral angle between the pyrazine and pyridine rings. The rotation around the C-C bond connecting these two aromatic systems is subject to steric and electronic influences. Studies on analogous bipyridyl systems, such as 2,2'-bipyridine, have shown that the conformational preferences are often governed by the repulsion between the nitrogen lone pairs. nih.gov In the case of this compound, a similar repulsive interaction between the nitrogen atoms of the pyrazine and pyridine rings would likely influence the preferred orientation.

MD simulations can be employed to generate a trajectory of the molecule's motion, from which the probability distribution of the dihedral angle can be calculated. This distribution would highlight the most stable conformers. For instance, it is conceivable that a twisted, non-planar conformation is energetically preferred over a fully planar one to minimize electrostatic repulsion. Research on 2-(2-pyridyl)pyridine has indicated that the planar syn conformation is destabilized by lone pair-lone pair interactions. nih.gov A similar effect would be expected for this compound.

Furthermore, the presence of the cyano group on the pyridine ring can influence the electronic distribution and, consequently, the intermolecular interactions and conformational preferences. MD simulations can also incorporate solvent effects, providing a more realistic picture of the molecule's behavior in different environments.

A hypothetical molecular dynamics study on this compound could yield data on the relative energies of different conformers, as illustrated in the interactive table below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Planar Syn | 0 | 5.2 | 5 |

| Twisted | 45 | 1.5 | 40 |

| Perpendicular | 90 | 3.0 | 15 |

| Twisted | 135 | 1.5 | 40 |

| Planar Anti | 180 | 4.8 | 10 |

This table is a hypothetical representation of potential MD simulation results for this compound, based on findings for analogous bipyridyl compounds.

These simulations would provide crucial information for understanding how the molecule might interact with biological targets or assemble in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Conceptual Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.govmdpi.com This approach is invaluable for the conceptual design of new molecules with enhanced or desired properties, saving significant time and resources in synthetic efforts. researchgate.net

For this compound, QSAR studies would be instrumental in designing derivatives with, for example, improved therapeutic efficacy or specific material properties. The process involves several key steps:

Data Set Selection: A series of analogues of this compound with measured biological activity (e.g., inhibitory concentration, IC50) would be compiled. This set would be divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and various statistical metrics (e.g., r², q², pred_r²). nih.gov

QSAR studies on related heterocyclic systems, such as pyrimidine (B1678525) and bipyridyl derivatives, have successfully identified key structural features that govern their biological activities. nih.govnih.gov For instance, a QSAR study on pyrimidine derivatives identified the importance of specific descriptors for their inhibitory activity against the VEGFR-2 receptor. nih.gov Similarly, QSAR models for bipyridyl compounds have highlighted the role of steric and electronic properties in their activity as angiotensin II receptor antagonists. nih.gov

Based on these precedents, a hypothetical QSAR study on a series of this compound derivatives might reveal the importance of certain descriptors, as shown in the table below.

| Descriptor Type | Descriptor Name | Correlation with Activity |

| Electronic | Dipole Moment | Positive |

| Steric | Molecular Volume | Negative |

| Topological | Wiener Index | Positive |

| Electronic | HOMO Energy | Negative |

This table presents a hypothetical outcome of a QSAR study, indicating the potential influence of different molecular descriptors on the activity of this compound derivatives.

The insights gained from such a QSAR model would guide the rational design of new derivatives. For example, if a positive correlation with the dipole moment is found, modifications that increase the molecule's polarity could be prioritized. Conversely, if a negative correlation with molecular volume is observed, more compact substituents would be favored. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery and materials science.

Spectroscopic Characterization and Structural Elucidation of 5 Pyrazin 2 Yl Nicotinonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 5-(Pyrazin-2-yl)nicotinonitrile, 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for assigning the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and pyrazine (B50134) rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the cyano and pyrazinyl substituents. Protons on the pyrazine ring typically appear at lower field (higher ppm) than those on the pyridine ring. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms in the aromatic rings will appear in the typical aromatic region (120-160 ppm), with their exact shifts determined by the attached nitrogen atoms and substituents.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the entire molecular skeleton, for instance, by correlating a proton on one ring to a carbon on the other.

Illustrative ¹H and ¹³C NMR Data for this compound

| Position | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

|---|---|---|

| Pyridine-H2 | ~9.0 (d) | ~152 |

| Pyridine-H4 | ~8.8 (t) | ~140 |

| Pyridine-H6 | ~9.2 (d) | ~155 |

| Pyrazine-H3 | ~8.6 (d) | ~144 |

| Pyrazine-H5 | ~8.5 (d) | ~143 |

| Pyrazine-H6 | ~8.7 (dd) | ~145 |

| Pyridine-C3 | - | ~135 |

| Pyridine-C5 | - | ~125 |

| Cyano-C | - | ~118 |

Note: This table is illustrative and predicted based on known values for similar structures. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₀H₆N₄), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. chemenu.com

Tandem MS (MS/MS): This technique involves the fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable structural information. For this compound, fragmentation would likely involve the cleavage of the bond between the two aromatic rings and potential loss of the cyano group, providing evidence for the connectivity of the molecular components.

Expected HRMS Data for this compound

| Formula | Molecular Weight | Expected Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₀H₆N₄ | 182.19 g/mol | 183.0665 |

Note: The molecular weight is an average, while the exact mass is based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. nih.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and pyrazine rings would be observed in the 1400-1600 cm⁻¹ region. core.ac.ukresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The nitrile stretch is also Raman active.

Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile C≡N | Stretch | 2220 - 2240 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system formed by the interconnected pyrazine and pyridine rings in this compound is expected to give rise to characteristic π → π* transitions. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity. General studies on diazines, such as pyrazine, indicate that such electronic transitions are a hallmark of their structure. core.ac.uk

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the aromatic rings and the dihedral angle between them. Furthermore, the crystal packing would show any intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the solid-state properties of the compound. While a structure for the title compound is not publicly available, related structures like N-(pyrazin-2-yl)aniline have been characterized, showing a dihedral angle between the two aromatic rings. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. This section would only be applicable if chiral derivatives of this compound were synthesized, for example, by introducing a chiral substituent. In such cases, ECD could be used to determine the absolute configuration of the chiral centers. As there are no reports of chiral derivatives of this compound, this technique is not currently applicable.

Advanced Materials Science Applications of 5 Pyrazin 2 Yl Nicotinonitrile Derivatives

Nonlinear Optical (NLO) Material Development and Characterization

The quest for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in optical switching, data storage, and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising for exhibiting large third-order NLO responses. The third-order nonlinear susceptibility, χ(3), is a key parameter that quantifies this behavior. In isotropic media, the symmetry properties of the material significantly reduce the number of independent χ(3) tensor elements. ucf.edu

Derivatives of 5-(Pyrazin-2-yl)nicotinonitrile can be strategically functionalized to create potent NLO-active molecules. The pyrazine (B50134) and nicotinonitrile moieties inherently possess electron-withdrawing characteristics, forming the acceptor part of a D-π-A system. By introducing electron-donating groups to the pyrazine or an extended π-conjugated system, the intramolecular charge transfer and, consequently, the NLO response can be enhanced. For instance, the synthesis of molecules like (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide, which also features a D-π-A configuration, has demonstrated the potential of such designs. researchgate.net The investigation into the NLO behavior of these compounds involves determining their electric dipole moment (μ), polarizability (α), and hyperpolarizability (β). researchgate.net

Table 1: Key Parameters in NLO Material Characterization

| Parameter | Symbol | Description |

| Electric Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |

| Second Hyperpolarizability (Third-order) | γ | A measure of the third-order nonlinear optical response of a molecule. |

| Third-Order NLO Susceptibility | χ(3) | A macroscopic property of a material that describes its third-order nonlinear optical response. |

Exploration in Electronic and Electrical Materials

The electronic properties of this compound derivatives make them intriguing candidates for use in electronic and electrical materials. The inherent electron-deficient nature of the pyrazine ring suggests that these compounds could function as electron-transporting or electron-accepting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A study on a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are derivatives of the core structure, explored their electronic properties through computational methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO energy gap, are crucial parameters in determining the electronic behavior and stability of these materials. For example, a derivative featuring two trifluoromethyl (CF3) substituents exhibited a high HOMO-LUMO energy gap of 4.93 eV, indicating greater stability, while a derivative with a thiol (SH) substituent had a lower energy gap of 4.21 eV, suggesting higher reactivity. These findings highlight how the electronic properties can be tuned by modifying the substituents on the aromatic rings.

Table 2: Calculated Electronic Properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Derivatives

| Derivative Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Two CF3 groups | - | - | 4.93 |

| Two F groups | - | - | 4.89 |

| SH group | - | - | 4.21 |

Coordination Chemistry: Ligand Design and Metal Complexation

The nitrogen atoms in the pyrazine and pyridine (B92270) rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up a wide range of applications, from catalysis to the construction of novel supramolecular architectures.

Elucidation of Coordination Modes and Binding Affinities

The geometry of the this compound ligand allows for various coordination modes. It can act as a bidentate ligand, chelating to a metal center through one nitrogen atom from the pyrazine ring and one from the pyridine ring. This has been observed in a silver(I) complex of the closely related ligand, 5-(pyridin-2-yl)pyrazine-2-carbonitrile. nih.gov In this complex, two ligands chelate the Ag(I) atom. nih.gov The ligand can also potentially act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The binding affinity of the ligand for different metal ions will depend on factors such as the hard-soft acid-base properties of the metal and the ligand, as well as steric effects.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

In the case of the mononuclear silver(I) complex, [Ag(NO₃)(C₁₀H₆N₄)₂], with the analogous 5-(pyridin-2-yl)pyrazine-2-carbonitrile ligand, single-crystal X-ray diffraction revealed a square-pyramidal coordination geometry around the Ag(I) atom, with four nitrogen atoms from the two chelating ligands and one oxygen atom from a nitrate (B79036) anion. nih.gov The two heterocyclic rings of the ligand are nearly coplanar. nih.gov The mononuclear units are further interconnected through hydrogen bonds and π-π stacking interactions between adjacent pyridine and pyrazine rings, leading to a three-dimensional supramolecular structure. nih.gov

Table 3: Crystallographic Data for [Ag(NO₃)(C₁₀H₆N₄)₂]

| Parameter | Value |

| Chemical Formula | [Ag(NO₃)(C₁₀H₆N₄)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Square-pyramidal |

| Ligand Coordination | κ²N:N'-chelating |

Catalytic and Supramolecular Assembly Applications of Metal-5-(Pyrazin-2-yl)nicotinonitrile Complexes

Metal complexes of pyrazine and pyridine derivatives have shown significant promise in catalysis. For example, nickel(II) complexes containing nicotinic and isonicotinic acid ligands have been studied for the oligomerization of olefins and isocyanides. nih.govresearchgate.net The catalytic activity of these systems is influenced by the ligand structure and reaction conditions. researchgate.net Similarly, copper(II) complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol. mdpi.com Given these precedents, it is conceivable that metal complexes of this compound could also exhibit catalytic properties in various organic transformations.

The ability of these ligands to direct the formation of specific supramolecular assemblies is another area of great interest. mdpi.com The interplay of coordination bonds, hydrogen bonds, and π-π stacking interactions can be used to construct complex and functional architectures. nih.govmdpi.com For instance, a pyrazine-based organoplatinum complex has been shown to act as a host for nitroaromatic guest molecules, with the binding stoichiometry and thermodynamics evaluated by isothermal titration calorimetry. figshare.com This suggests that metal complexes of this compound could be designed for applications in molecular recognition and sensing. The formation of supramolecular structures is often driven by non-covalent interactions, which can be analyzed using techniques such as Hirshfeld surface analysis. mdpi.com

Fluorescent Material Synthesis and Characterization

Nicotinonitrile derivatives are known for their fluorescent properties, making them valuable components in the development of new fluorescent materials for applications such as bio-imaging and organic light-emitting diodes (OLEDs). nih.gov The fluorescence characteristics, including the emission wavelength and quantum yield, can be tuned by modifying the chemical structure of the molecule.

The introduction of substituents can significantly impact the fluorescence quantum yield. For example, in a series of new emissive imidazo[5,1-a]isoquinolines, the emission quantum yields in dichloromethane (B109758) solution ranged from 9% to 37%, depending on the nature and position of the substituents. unito.it The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com It can be determined using either absolute or relative methods. nih.govresearchgate.net For relative quantum yield measurements, a well-characterized standard with a known quantum yield is used for comparison. edinst.com

Table 4: Fluorescence Quantum Yields of Selected Reference Dyes

| Dye | Solvent | Quantum Yield (Φf) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.54 |

| Coumarin 153 | Ethanol | 0.544 |

| Rhodamine 101 | Ethanol | 0.913 |

| Cresyl Violet | Ethanol | 0.578 |

| Oxazine 170 | Ethanol | 0.579 |

| 2-Aminopyridine | 1M H₂SO₄ | 0.643 |

Data sourced from various studies for comparative purposes. edinst.comnih.gov

The solvatochromic behavior of these fluorescent derivatives, where the absorption and emission spectra shift in response to the polarity of the solvent, provides insights into the electronic structure of the excited state. This property can be exploited in the design of fluorescent sensors.

Medicinal Chemistry Perspectives: Design and Chemical Exploration of 5 Pyrazin 2 Yl Nicotinonitrile Scaffolds

Strategic Scaffold Hybridization for Novel Chemical Entities

Scaffold hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activity. In the context of the 5-(pyrazin-2-yl)nicotinonitrile core, this approach aims to leverage the favorable properties of the pyrazine (B50134) and nicotinonitrile moieties while introducing new functionalities through the addition of other heterocyclic systems.

Researchers have successfully synthesized novel nicotinonitrile derivatives by hybridizing them with rings such as thiazole, pyrazole, and pyridine (B92270). researchgate.netconsensus.app One common strategy involves using a linker, like 4-aminobenzohydrazide, to connect the nicotinonitrile scaffold to another heterocyclic system. consensus.app For instance, nicotinonitrile-thiazole analogues have been created through the cyclization of an N-phenyl thiosemicarbazide (B42300) precursor with reagents like chloroacetic acid. consensus.app Similarly, pyrazole-containing hybrids have been synthesized by reacting a hydrazide intermediate with acetylacetone (B45752) or ethyl acetoacetate. consensus.app The pyrazine ring itself is considered a versatile scaffold due to the unique placement of its nitrogen atoms, making it a valuable component in creating new pharmacophores. researchgate.net

These hybridization strategies result in chemically diverse molecules with expanded structural complexity, offering new vectors for interaction with biological targets. The choice of the hybridized scaffold is often guided by the desired therapeutic application and known pharmacophoric properties of the appended ring system.

Structure-Activity Relationship (SAR) Methodologies in Compound Design (Conceptual Framework)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The goal of SAR is to identify the key structural features, or pharmacophores, responsible for a molecule's effects and to understand how modifications to that structure alter its potency, selectivity, and other pharmacological properties. nih.govnih.gov

For scaffolds like this compound, a systematic SAR exploration would involve several key steps:

Identification of a Lead Compound: An initial compound with detectable, albeit not necessarily optimal, biological activity is identified.

Systematic Structural Modification: Analogues of the lead compound are designed and synthesized. Modifications typically target three main areas:

The Core Scaffold: Alterations to the pyrazine or pyridine rings, though often challenging, can be explored.

Substituents: The primary focus is often on adding, removing, or modifying substituents on the heterocyclic rings.

The Linker: If the scaffold is part of a larger molecule, the linker connecting the core to other fragments is varied in length, flexibility, and chemical nature.

Biological Evaluation: All synthesized analogues are tested in relevant biological assays to measure their activity. nih.gov

Data Analysis and Model Generation: The relationship between structural changes and the resulting activity is analyzed. For pyridine-based compounds, studies have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov This data helps build a predictive SAR model that guides the design of the next generation of compounds with improved properties. nih.gov

By methodically applying these principles, medicinal chemists can rationally optimize the this compound scaffold to achieve desired biological outcomes.

Rational Design Principles for Target-Oriented Chemical Libraries

Rational design is a key strategy for creating focused chemical libraries that are enriched with compounds likely to be active against a specific biological target. nih.gov This approach contrasts with broad, untargeted screening by using structural information about the target protein or known ligands to guide the selection and synthesis of molecules. nih.gov For the this compound scaffold, these principles are applied to generate libraries for hit identification and lead optimization.

Key principles include:

Target-Based Design: This relies on the known three-dimensional structure of the target protein (e.g., from X-ray crystallography or NMR). nih.gov The this compound scaffold can be computationally docked into the target's binding site to assess its fit and identify potential points for modification to enhance binding affinity. New derivatives are then designed to form specific hydrogen bonds, hydrophobic interactions, or salt bridges with key residues in the binding pocket. researchgate.net

Ligand-Based Design: When the target structure is unknown, this approach uses the SAR of known active compounds. A pharmacophore model is built that defines the essential spatial arrangement of functional groups required for activity. The this compound core would serve as the central scaffold, and library synthesis would focus on decorating it with functional groups that match the pharmacophore model.

Scaffold-Hopping and Hybridization: A library can be designed by retaining the core pyrazinyl-nicotinonitrile structure while systematically attaching a diverse range of other chemical fragments or scaffolds known to interact with the target class of interest. researchgate.netconsensus.app

Combinatorial Chemistry: The synthesis of a target-oriented library often employs combinatorial chemistry techniques. nih.gov For example, starting with a 2-chloro-nicotinonitrile derivative, a diverse set of amines or thiols can be introduced at the 2-position to rapidly generate a large number of analogues for screening. acs.org

The overarching goal is to create a diverse yet focused collection of compounds, increasing the efficiency of the drug discovery process by maximizing the probability of finding potent and selective modulators for the intended biological target. nih.govresearchgate.net

Computational Medicinal Chemistry Approaches for Scaffold Optimization

Computational chemistry provides indispensable tools for understanding and optimizing the interactions between a ligand and its target protein, thereby guiding the rational design of more effective drugs. nih.gov For the this compound scaffold, several computational approaches are particularly valuable for optimization.

Molecular Docking: This is one of the most widely used techniques. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net For example, analogues of the this compound scaffold can be docked into the active site of a target enzyme or receptor. The results, often presented as a "docking score," help prioritize which compounds to synthesize. Docking studies can reveal key interactions, such as hydrogen bonds between the pyrazine nitrogens or the nitrile group and specific amino acid residues in the target protein. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view. These simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of water molecules. MD can help refine the binding hypothesis generated by docking and provide a more accurate estimation of binding free energy.

Table 1: Application of Computational Methods in Scaffold Design

| Computational Technique | Application for this compound Scaffold | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities of analogues in a target's active site. nih.govresearchgate.net | Identification of key hydrogen bonds and hydrophobic interactions; prioritization of synthetic candidates. nih.gov |

| Molecular Dynamics | Assess the stability of the ligand-protein complex over time. | Understanding of conformational changes upon binding; validation of static docking poses. |

| Pharmacophore Modeling | Generate a 3D model of essential features required for biological activity. | Guiding the design of new analogues that fit the model; virtual screening of compound databases. nih.gov |

These computational methods allow for the rapid, in-silico evaluation of thousands of potential molecules, significantly reducing the time and cost associated with synthesizing and testing compounds that are unlikely to succeed. nih.gov

Fragment-Based Approaches Utilizing the this compound Core

Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification that starts with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The this compound core is well-suited for use within an FBDD framework.

The process typically involves:

Fragment Screening: A library of small chemical fragments is screened for binding to the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance. The this compound molecule itself could be included in such a library.

Hit Validation and Characterization: Once a fragment like the pyrazinyl-nicotinonitrile core is identified as a binder, its binding mode is determined, usually by obtaining a crystal structure of the fragment-protein complex.

Fragment Elaboration or Linking: The core fragment is then elaborated into a more potent molecule.

Fragment Growing: The this compound core can be "grown" by adding substituents that extend into adjacent pockets of the binding site, guided by the structural information.

Fragment Linking: If another fragment is found to bind in a nearby site, the two fragments can be connected using a chemical linker to create a single, more potent molecule. nih.gov A study on pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazines used a methylthio spacer to successfully link two fragments, demonstrating the viability of this approach for similar heterocyclic systems. nih.gov

This approach allows for a more efficient exploration of chemical space and often produces lead compounds with better physicochemical properties compared to traditional high-throughput screening hits.

Synthesis of Chemically Diverse Analogues for Scaffold Exploration

The exploration of a chemical scaffold's potential requires the synthesis of a diverse array of analogues to build a robust Structure-Activity Relationship (SAR). researchgate.net For the this compound core, several synthetic routes are available to generate chemical diversity.

A common starting point for creating nicotinonitrile derivatives is the cyclization of a chalcone (B49325) precursor with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov From a suitably functionalized nicotinonitrile, further diversification can be achieved. For example, a 2-chloro-nicotinonitrile derivative serves as a versatile intermediate. acs.org This compound can react with various nucleophiles, such as amines, hydrazines, or thiols, to introduce a wide range of substituents at the 2-position of the pyridine ring. acs.org

Another powerful method is the multi-component reaction, where three or more reactants combine in a single step to form a complex product. This approach allows for the rapid generation of a library of compounds from a set of readily available starting materials. For instance, a Knoevenagel condensation followed by cyclization with malononitrile has been used to create complex pyridine structures. consensus.app

Table 2: Synthetic Strategies for Analogue Generation

| Synthetic Method | Description | Example Application |

|---|---|---|

| Cyclization Reactions | Formation of the core nicotinonitrile ring from acyclic precursors. | Reacting a chalcone with malononitrile and ammonium acetate to yield a 2-aminonicotinonitrile. nih.gov |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., chlorine) on the pyridine or pyrazine ring with a nucleophile. | Reaction of 2-chloro-nicotinonitriles with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinyl derivatives. acs.org |

| Condensation Reactions | Joining two molecules with the elimination of a small molecule like water. | Knoevenagel condensation of a benzaldehyde (B42025) with a cyanoacetyl-benzohydrazide derivative. consensus.app |

| Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond, often catalyzed by a transition metal. | Copper-catalyzed coupling of chloropyrazines with substituted benzenethiols. researchgate.net |

These synthetic strategies provide medicinal chemists with the tools needed to systematically modify the this compound scaffold, enabling a thorough exploration of its chemical space and the optimization of its biological activity. researchgate.net

Future Research Directions and Emerging Opportunities for 5 Pyrazin 2 Yl Nicotinonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-(Pyrazin-2-yl)nicotinonitrile and its derivatives will likely prioritize environmentally friendly and efficient methods. Green chemistry principles are becoming central to modern organic synthesis, aiming to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.

Future research could focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines and pyrazines in a single step from simple precursors. researchgate.net These reactions are atom-economical and can rapidly generate libraries of derivatives. Another promising area is the development of novel catalysts, such as magnetic nanoparticles, which can be easily recovered and reused over multiple cycles without significant loss of activity. rsc.org Such catalytic systems offer advantages in terms of operational simplicity, high yields, and short reaction times. rsc.org The application of these sustainable approaches could streamline the production of this compound-based compounds, making them more accessible for widespread research. researchgate.net

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Description | Potential Advantages | Relevant Precursors for Scaffold |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a final product that contains significant portions of all reactants. | High atom economy, reduced waste, operational simplicity, rapid library generation. | Substituted aldehydes, malononitrile (B47326), ammonium (B1175870) acetate (B1210297). researchgate.net |

| Reusable Nanocatalysts | Using catalysts, such as those based on functionalized magnetic nanoparticles, that can be easily separated from the reaction mixture and reused. | Catalyst recyclability, excellent yields, short reaction times, eco-friendliness. rsc.org | Pyrazolecarbaldehydes, malononitrile, phenylhydrazine. rsc.org |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates and improve yields. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. | General heterocyclic synthesis. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced safety, scalability, precise control over reaction parameters, easy automation. | General heterocyclic synthesis. |

Exploration of Advanced Functional Materials Based on the Scaffold

The inherent aromatic and electron-deficient nature of the this compound scaffold makes it an attractive building block for advanced functional materials. bldpharm.com Pyrazine (B50134) and pyridine (B92270) rings are common components in materials designed for electronics and optics.

Future research should explore the incorporation of this scaffold into polymers and organic small molecules for applications in Organic Light-Emitting Diodes (OLEDs), where nitrogen-containing heterocycles can facilitate electron transport. The nitrile group offers a site for further chemical modification to fine-tune the material's electronic and physical properties. Additionally, the pyrazine moiety's ability to coordinate with metal ions suggests potential applications in the development of chemical sensors or metal-organic frameworks (MOFs), which are porous materials with uses in gas storage and catalysis. This area falls within the broader progress in developing advanced biomaterials for applications in medicine and biology. mdpi.com

Table 2: Potential Functional Material Applications for the this compound Scaffold

| Application Area | Role of the Scaffold | Desired Properties |

|---|---|---|

| Organic Electronics (e.g., OLEDs) | Electron-transporting or emissive layer component. | High electron mobility, thermal stability, tunable emission spectra. |

| Chemical Sensors | Metal-coordinating unit for detecting specific analytes. | High selectivity and sensitivity, measurable optical or electronic response. |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. | High porosity, structural stability, catalytic activity. |

| Functional Polymers | Monomer unit for creating polymers with specific properties. | Thermal resistance, conductivity, defined optical properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test cycle. youtube.com These computational tools can be powerfully applied to the this compound scaffold to navigate its vast chemical space efficiently. nih.gov

ML models can be trained on existing data to predict the physicochemical and biological properties of novel derivatives, such as their solubility, toxicity, and potential bioactivity. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. youtube.comnih.gov Generative chemistry models can design entirely new molecules based on the this compound core that are optimized for specific properties or targets. youtube.com Furthermore, AI can assist in retrosynthesis, predicting viable synthetic routes for these novel compounds. The integration of AI/ML promises to significantly reduce the time and cost associated with discovering new drugs and materials. uautonoma.cl

Table 3: AI and Machine Learning Strategies for Chemical Discovery

| AI/ML Technique | Application to this compound | Expected Outcome |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of derivatives against biological targets. | Identification of promising hit compounds for further experimental testing. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate structural features with biological activity. | Predict the activity of unsynthesized derivatives and guide optimization. uautonoma.cl |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles. nih.gov |

| Generative Models | Design novel molecules with desired properties based on the core scaffold. | Creation of innovative chemical structures that may not be conceived by human chemists. youtube.com |

| Retrosynthesis Prediction | Propose efficient synthetic pathways for target molecules. | Acceleration of the chemical synthesis planning phase. youtube.com |

Expanding the Scope of Derivatization for Enhanced Molecular Diversity

The this compound structure offers multiple sites for chemical modification, enabling the creation of a large and diverse library of related compounds. The pyridine and pyrazine rings can undergo various substitutions, while the nitrile group serves as a versatile chemical handle.

Future work should focus on systematically exploring these derivatization possibilities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each yielding a new class of compounds with distinct properties. The aromatic rings can be functionalized through halogenation, amination, or cross-coupling reactions to introduce different substituents that can modulate the molecule's steric and electronic profile. Such efforts to synthesize diverse nicotinonitrile derivatives have been shown to yield compounds with interesting biological activities. acs.orgnih.govnih.gov This expansion of molecular diversity is crucial for mapping structure-activity relationships and discovering compounds with optimized functions for therapeutic or material applications. nih.gov

Multidisciplinary Research Opportunities in Chemical Biology and Materials Science

The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines. The scaffold's structural relationship to compounds with known biological activity suggests significant opportunities in chemical biology.

Nicotinonitrile and pyrazine derivatives have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.egontosight.ai Future research in chemical biology could involve synthesizing focused libraries of this compound derivatives and screening them against various biological targets, such as kinases or metalloproteases. nih.gov In parallel, collaborations with materials scientists could explore the self-assembly properties of these molecules, their utility in creating novel composites, or their application in biomedical devices. mdpi.com Such multidisciplinary projects, combining synthetic chemistry, computational modeling, biological evaluation, and materials characterization, will be essential for translating the promise of the this compound scaffold into practical applications.

Q & A

Basic: What synthetic routes are commonly employed for 5-(Pyrazin-2-yl)nicotinonitrile, and how is its purity validated?

Answer:

The synthesis typically involves cross-coupling reactions between pyrazine and pyridine precursors. For example, silver(I)-mediated coordination frameworks (e.g., using pyrazine-2-carbonitrile ligands) have been reported to yield structurally similar compounds . Key steps include:

- Cyano-group retention : Use anhydrous conditions and catalysts like Pd/Cu to prevent nitrile hydrolysis.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization from ethanol.

Validation : - HPLC : Purity ≥98% with a C18 column (mobile phase: acetonitrile/water, 70:30) .

- NMR : Distinct aromatic proton signals (δ 8.5–9.5 ppm for pyrazine/pyridine) and a nitrile peak at ~110 ppm in 13C NMR .

Advanced: How can researchers optimize reaction yields when byproducts arise during synthesis?

Answer:

Byproduct formation often stems from competitive electrocyclization or ligand scrambling. Mitigation strategies include:

- Temperature control : Lowering reaction temperature to ≤60°C minimizes thermal 6π-electrocyclization side reactions .

- Catalyst screening : AgNO3 or AgClO4 improves regioselectivity in coordination-driven syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitrile stability compared to protic solvents.

Data-driven optimization : Use a factorial design (e.g., varying catalyst loadings, solvents) and analyze outcomes via LC-MS to identify optimal conditions .

Basic: What structural features of this compound are confirmed by X-ray crystallography?

Answer:

Single-crystal X-ray studies reveal:

- Bond lengths : C≡N bond length ~1.14 Å, consistent with nitrile groups.

- Coordination geometry : In Ag(I) complexes, the pyrazine N atoms coordinate with Ag at ~2.2 Å .

- Dihedral angles : Pyrazine and pyridine rings exhibit a near-planar arrangement (deviation <5°) .

Advanced: How to resolve discrepancies between experimental and computational NMR data for derivatives?

Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Methodological steps:

Solvent correction : Use implicit solvent models (e.g., PCM in DFT calculations) to match experimental conditions .

Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in nitrile groups.

Experimental validation : Re-measure NMR in deuterated DMSO or CDCl3 to rule out solvent artifacts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (pyrazine: δ 8.7–9.1 ppm; pyridine: δ 7.5–8.3 ppm) and nitrile carbons (δ ~110 ppm) .

- IR spectroscopy : Strong C≡N stretch at ~2230 cm⁻¹ .

- Mass spectrometry : ESI-MS ([M+H]+: m/z calculated 209.08) confirms molecular weight .

Advanced: What strategies address catalytic inefficiency in functionalizing the pyrazine ring?

Answer:

- Protective groups : Use Boc or Fmoc to shield the nitrile during electrophilic substitution .

- Regioselective catalysts : Pd(OAc)2 with bidentate ligands (e.g., dppf) enhances C-H activation at the 3-position of pyrazine .

- Kinetic monitoring : In situ FTIR tracks reaction progress to identify bottlenecks .

Data Contradiction: How to reconcile conflicting reports on the compound’s stability under acidic conditions?

Answer:

Discrepancies may arise from varying acid strengths or impurities. Resolve via:

- Controlled studies : Replicate conditions (e.g., 1M HCl vs. 0.1M H2SO4) and monitor degradation via HPLC .

- Impurity analysis : Use ICP-MS to detect trace metals (e.g., Fe³⁺) that accelerate nitrile hydrolysis .

Advanced: How can computational modeling predict novel reactivity for this compound?

Answer:

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., at the pyridine C4 position) using Gaussian09 .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) to design derivatives .